molecular formula C14H20O2 B13347890 4,5-Dimethyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane CAS No. 5458-32-2

4,5-Dimethyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane

Cat. No.: B13347890
CAS No.: 5458-32-2
M. Wt: 220.31 g/mol
InChI Key: QTHHOQBCLLTLSZ-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenyl)-4,5-dimethyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes This compound is characterized by the presence of a dioxolane ring substituted with an isopropylphenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-isopropylphenyl)-4,5-dimethyl-1,3-dioxolane typically involves the reaction of 4-isopropylbenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which subsequently undergoes cyclization to form the dioxolane ring. The reaction conditions often include:

    Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid.

    Solvent: Common solvents include toluene or dichloromethane.

    Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.

Industrial Production Methods

On an industrial scale, the production of 2-(4-isopropylphenyl)-4,5-dimethyl-1,3-dioxolane may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in fixed-bed reactors can also be employed to facilitate the reaction and simplify the separation of the product from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylphenyl)-4,5-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.

Major Products

    Oxidation: Formation of 4-isopropylbenzoic acid or 4-isopropylbenzaldehyde.

    Reduction: Formation of 4-isopropylphenylmethanol or 4-isopropylcyclohexane.

    Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

2-(4-Isopropylphenyl)-4,5-dimethyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-isopropylphenyl)-4,5-dimethyl-1,3-dioxolane involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The dioxolane ring can also participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Isopropylphenyl)-1,3-dioxolane: Similar structure but lacks the two methyl groups on the dioxolane ring.

    4-Isopropylbenzaldehyde: Precursor to the synthesis of 2-(4-isopropylphenyl)-4,5-dimethyl-1,3-dioxolane.

    4-Isopropylphenol: Another related compound with a phenolic hydroxyl group instead of the dioxolane ring.

Uniqueness

2-(4-Isopropylphenyl)-4,5-dimethyl-1,3-dioxolane is unique due to the presence of both the isopropylphenyl group and the dioxolane ring with two methyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and research.

Properties

CAS No.

5458-32-2

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

4,5-dimethyl-2-(4-propan-2-ylphenyl)-1,3-dioxolane

InChI

InChI=1S/C14H20O2/c1-9(2)12-5-7-13(8-6-12)14-15-10(3)11(4)16-14/h5-11,14H,1-4H3

InChI Key

QTHHOQBCLLTLSZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(O1)C2=CC=C(C=C2)C(C)C)C

Origin of Product

United States

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